molecular formula C8H7F2NO2 B2794506 (4-Amino-2,5-difluorophenyl)acetic acid CAS No. 1260893-58-0

(4-Amino-2,5-difluorophenyl)acetic acid

Cat. No. B2794506
CAS RN: 1260893-58-0
M. Wt: 187.146
InChI Key: PKKTVQZVTMKLQW-UHFFFAOYSA-N
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Description

“(4-Amino-2,5-difluorophenyl)acetic acid” is a chemical compound with the molecular weight of 187.15 . It is also known as 2-amino-2-(2,5-difluorophenyl)acetic acid .


Molecular Structure Analysis

The molecular structure of “(4-Amino-2,5-difluorophenyl)acetic acid” can be represented by the InChI code: 1S/C8H7F2NO2/c9-4-1-2-5 (6 (10)3-4)7 (11)8 (12)13/h1-3,7H,11H2, (H,12,13) . This indicates that the compound has a benzene ring with two fluorine atoms and an amino group attached, along with an acetic acid group.


Physical And Chemical Properties Analysis

“(4-Amino-2,5-difluorophenyl)acetic acid” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Development of Fluorinated Polyimides

Fluorinated polyimides: are known for their excellent thermal stability and mechanical properties, making them ideal for aerospace and electronics industries. The incorporation of (4-Amino-2,5-difluorophenyl)acetic acid into the polymer backbone can lead to the development of organosoluble and light-colored fluorinated polyimides. These materials exhibit low dielectric constants and moisture absorption, which are crucial for applications in optical devices and flexible solar radiation protectors .

Synthesis of High-Performance Polymer Materials

The compound can be used to synthesize high-performance polymers with enhanced solubility and lower color intensity compared to nonfluorinated counterparts. This property is particularly important for creating transparent optical materials for liquid crystal display devices, optical waveguides, and planar lightwave circuits .

Medicinal Chemistry and Drug Design

In medicinal chemistry, (4-Amino-2,5-difluorophenyl)acetic acid could serve as a building block for the synthesis of pharmaceutical compounds. Its unique structure allows for the creation of new drugs with potential therapeutic applications, possibly enhancing the quality of life by providing safer and more effective treatments .

Chemical Synthesis and Computational Chemistry Applications

This compound can be utilized in various chemical synthesis techniques and computational chemistry applications to study drug utilization and biological effects. It may help in understanding molecular interactions and designing tailored drugs with specific physicochemical properties .

Development of Lightly-Colored Films

The acid can be a precursor for polymers that form lightly-colored films with cutoff wavelengths lower than 385 nm. These films are valuable for applications requiring optical transparency, such as half-waveplates in planar lightwave circuits .

Enhancement of Polymer Solubility

By integrating (4-Amino-2,5-difluorophenyl)acetic acid into polymer chains, the resulting polymers could have improved solubility in organic solvents. This enhancement in solubility is beneficial for processing and fabricating materials for industrial applications .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-(4-amino-2,5-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKTVQZVTMKLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-2,5-difluorophenyl)acetic acid

Synthesis routes and methods

Procedure details

To a solution of (2,5-difluoro-4-nitrophenyl)acetic acid (440 mg, 2.03 mmol) in 20 ml of EtOAc was added HOAc (121 mg, 2.03 mmol) and 200 mg of Pd/C was stirred at room temperature under H2 atmosphere for 3 hours. The reaction mixture was filtrated and concentrated to give (4-amino-2,5-difluorophenyl)acetic acid.
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
121 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

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